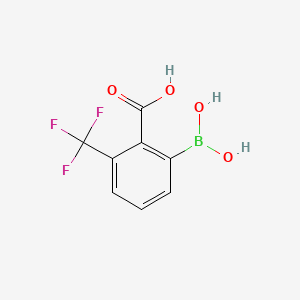

2-Borono-6-trifluoromethylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-borono-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)4-2-1-3-5(9(15)16)6(4)7(13)14/h1-3,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSDYDOLXOLHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681536 | |

| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-62-6 | |

| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Borono-6-trifluoromethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 2-Borono-6-trifluoromethylbenzoic acid. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and materials science.

Core Chemical Properties

2-Borono-6-trifluoromethylbenzoic acid (CAS No. 1256345-62-6) is a bifunctional organic compound featuring both a boronic acid and a carboxylic acid group, ortho-substituted on a benzene ring that also contains a trifluoromethyl group. This unique substitution pattern makes it a valuable building block in organic synthesis.

While specific experimental data such as melting and boiling points for this exact compound are not widely published, computational data and properties of analogous structures provide valuable insights.

Table 1: General and Computed Properties of 2-Borono-6-trifluoromethylbenzoic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 1256345-62-6 | [1] |

| Molecular Formula | C₈H₆BF₃O₄ | [1] |

| Molecular Weight | 233.94 g/mol | [1] |

| Purity | ≥95% | [1][2] |

| SMILES | O=C(O)C1=C(C(F)(F)F)C=CC=C1B(O)O | [1] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | [1] |

| LogP | 0.0834 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 |[1] |

The physical state, solubility, and acidity of 2-Borono-6-trifluoromethylbenzoic acid can be inferred from data on structurally similar compounds. It is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like methanol and DMSO. The presence of the electron-withdrawing trifluoromethyl and boronic acid groups likely results in a relatively low pKa for the carboxylic acid.

Table 2: Experimental Data for Structurally Analogous Compounds

| Compound | Melting Point (°C) | Solubility Notes | Predicted pKa |

|---|---|---|---|

| 2-(Trifluoromethyl)benzoic acid | 107-110 | Poorly soluble in water; soluble in DMSO, ethyl acetate.[3] | - |

| 2-Fluoro-6-(trifluoromethyl)benzoic acid | 86-90 | Soluble in Methanol.[4] | 2.30 ± 0.36[4] |

| 2-Amino-6-(trifluoromethyl)benzoic acid | 130-132.5 | - | 3.97 ± 0.36[5] |

| 2,6-Bis(trifluoromethyl)benzoic acid | 138-140 | - | - |

Spectroscopic Analysis (Predicted)

-

¹H NMR: The spectrum would likely show complex multiplets in the aromatic region (approx. 7.5-8.0 ppm). A broad singlet for the carboxylic acid proton (>10 ppm) and another for the boronic acid protons (variable, may exchange with solvent) would be expected.

-

¹³C NMR: The spectrum would display eight distinct signals. The carboxyl carbon would be the most downfield ( >165 ppm). The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbon bonded to the boron atom would also have a characteristic chemical shift.

-

FTIR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). A strong C=O stretching vibration (approx. 1700 cm⁻¹) would be prominent. B-O-H stretching and bending vibrations from the boronic acid group would also be present.

Reactivity and Key Applications: Suzuki-Miyaura Cross-Coupling

The primary application of 2-Borono-6-trifluoromethylbenzoic acid is as a reactant in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[7][8] The presence of the trifluoromethyl group can enhance the reactivity and stability of the molecule, making it a valuable building block for introducing fluorinated aromatic moieties into complex target molecules in pharmaceutical and agrochemical development.[9]

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific, validated protocol for 2-Borono-6-trifluoromethylbenzoic acid was not found, a general procedure for a Suzuki-Miyaura coupling using an arylboronic acid is provided below. This serves as a starting point for reaction optimization.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), 2-Borono-6-trifluoromethylbenzoic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₃PO₄, 2-3 equiv.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous and degassed solvent (e.g., toluene, dioxane, THF) and potentially a co-solvent like degassed water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Separate the organic layer.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

-

Hazard Classification: Based on related compounds, 2-Borono-6-trifluoromethylbenzoic acid is expected to cause skin and serious eye irritation. It may also cause respiratory irritation.[10][11]

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Borono-6-trifluoromethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZOIC ACID | 32890-94-1 [m.chemicalbook.com]

- 5. 2-AMINO-6-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 314-46-5 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Borono-6-trifluoromethylbenzoic acid (CAS 1256345-62-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Borono-6-trifluoromethylbenzoic acid is a synthetically versatile organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique trifluoromethyl and boronic acid functionalities on a benzoic acid scaffold make it a valuable building block for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

2-Borono-6-trifluoromethylbenzoic acid is a white to off-white solid. The presence of the electron-withdrawing trifluoromethyl group and the boronic acid moiety on the aromatic ring significantly influences its reactivity and potential biological activity.

| Property | Data |

| CAS Number | 1256345-62-6 |

| Molecular Formula | C₈H₆BF₃O₄ |

| Molecular Weight | 233.94 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Melting Point | Information not publicly available |

| Solubility | Information not publicly available |

Quantitative data is based on information from chemical suppliers. Specific values may vary between batches and suppliers.

Synthesis

Proposed Synthetic Pathway: Directed Ortho-Metalation

A potential synthetic route starts with 2-(trifluoromethyl)benzoic acid. The carboxylic acid group can direct the metalation to the ortho position.

Figure 1: Proposed synthesis of 2-Borono-6-trifluoromethylbenzoic acid.

Experimental Protocol (Hypothetical)

-

Reaction Setup: A solution of 2-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: A strong lithium base, such as n-butyllithium (n-BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), is added dropwise to the solution. The reaction is stirred for a period to allow for the formation of the dilithiated intermediate.

-

Borylation: A trialkyl borate, for example, trimethyl borate (B(OMe)₃), is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid (HCl), to hydrolyze the boronic ester intermediate to the final product, 2-Borono-6-trifluoromethylbenzoic acid.

-

Purification: The product is then extracted from the aqueous phase using an organic solvent, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as recrystallization or column chromatography.

Applications in Organic Synthesis

The primary application of 2-Borono-6-trifluoromethylbenzoic acid is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds.

Figure 2: Suzuki-Miyaura cross-coupling reaction workflow.

The trifluoromethyl group can enhance the reactivity and stability of the boronic acid, making it a desirable coupling partner. The resulting products containing the 2-carboxy-3-(trifluoromethyl)phenyl moiety are of significant interest in the development of new pharmaceuticals and materials.

Potential in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. Phenylboronic acids themselves have shown a range of biological activities, including antibacterial and enzyme-inhibiting properties.

While specific biological activity for 2-Borono-6-trifluoromethylbenzoic acid has not been detailed in publicly available literature, related trifluoromethyl-substituted phenylboronic acids have been investigated for their potential as antibacterial agents. The proposed mechanism of action for some antibacterial boronic acids involves the inhibition of essential bacterial enzymes.

Figure 3: Potential antibacterial mechanism of action.

The unique substitution pattern of 2-Borono-6-trifluoromethylbenzoic acid makes it a valuable scaffold for the design of novel therapeutic agents. The carboxylic acid group provides a handle for further functionalization, allowing for its incorporation into larger, more complex molecules with tailored biological activities.

Conclusion

2-Borono-6-trifluoromethylbenzoic acid is a specialized chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its utility in Suzuki-Miyaura coupling reactions provides a straightforward method for the introduction of the 2-carboxy-3-(trifluoromethyl)phenyl moiety into a wide range of molecules. While further research is needed to fully elucidate its biological activity, the known properties of related compounds suggest that it is a promising candidate for the development of new therapeutic agents. The synthetic and application workflows presented in this guide provide a foundation for its effective utilization in the laboratory.

A Technical Guide to the Synthesis of 2-Borono-6-trifluoromethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Borono-6-trifluoromethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and relevant chemical data to aid researchers in the efficient preparation of this compound.

Introduction

2-Borono-6-trifluoromethylbenzoic acid is a bifunctional molecule featuring a boronic acid and a carboxylic acid moiety on a benzene ring, which is also substituted with an electron-withdrawing trifluoromethyl group. The boronic acid functionality makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This unique combination of functional groups makes 2-Borono-6-trifluoromethylbenzoic acid a sought-after intermediate in the synthesis of complex pharmaceuticals and advanced materials.

Proposed Synthetic Pathways

The synthesis of 2-Borono-6-trifluoromethylbenzoic acid can be strategically approached from its halogenated precursor, 2-bromo-6-(trifluoromethyl)benzoic acid. Two primary methods are proposed for the conversion of the aryl bromide to the desired boronic acid:

-

Route A: Lithiation-Borylation: This classic organometallic approach involves a halogen-metal exchange followed by quenching with a boron electrophile.

-

Route B: Palladium-Catalyzed Borylation (Miyaura Borylation): This modern cross-coupling method utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent.

The overall synthetic scheme is presented below:

An In-depth Technical Guide to 2-Borono-6-trifluoromethylbenzoic Acid: A Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Borono-6-trifluoromethylbenzoic acid, a molecule of significant interest in medicinal chemistry. By combining the unique electronic properties of a trifluoromethyl group with the versatile reactivity of a boronic acid, this compound presents a valuable scaffold for the development of novel therapeutics. This document outlines its molecular structure, physicochemical properties, and potential applications, supported by generalized experimental protocols and conceptual frameworks relevant to its use in drug discovery.

Molecular Structure and Properties

2-Borono-6-trifluoromethylbenzoic acid (CAS Number: 1256345-62-6) is a disubstituted benzoic acid derivative.[1][2][3] The strategic placement of a boronic acid group at the 2-position and a trifluoromethyl group at the 6-position of the benzoic acid ring results in a unique combination of chemical characteristics.

The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly influence the acidity of the carboxylic acid and the boronic acid moieties. In drug design, the trifluoromethyl group is often employed to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve a molecule's binding affinity to target proteins through favorable interactions.

The boronic acid functionality is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. Furthermore, boronic acids are known to be potent inhibitors of certain classes of enzymes, particularly serine proteases.

Table 1: Physicochemical Properties of 2-Borono-6-trifluoromethylbenzoic acid

| Property | Value | Source |

| CAS Number | 1256345-62-6 | [1][2][3] |

| Molecular Formula | C₈H₆BF₃O₄ | [1] |

| Molecular Weight | 233.94 g/mol | [1][2] |

| Purity | ≥95% | [2] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | [1] |

| LogP | 0.0834 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis

A detailed, experimentally validated synthesis protocol for 2-Borono-6-trifluoromethylbenzoic acid is not currently described in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established organometallic methodologies. A common approach for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Conceptual Synthetic Pathway:

Figure 1: A conceptual synthetic pathway for 2-Borono-6-trifluoromethylbenzoic acid.

General Experimental Protocol for the Synthesis of an Arylboronic Acid via Lithiation-Borylation (Illustrative Example):

Disclaimer: This is a generalized protocol and has not been specifically optimized for 2-Borono-6-trifluoromethylbenzoic acid. Appropriate safety precautions must be taken when working with organolithium reagents and cryogenic temperatures.

Materials:

-

2-Bromo-6-(trifluoromethyl)benzoic acid (or a suitable precursor)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the starting aryl bromide in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. The reaction progress can be monitored by TLC.

-

After the lithium-halogen exchange is complete, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude boronic acid.

-

The crude product may be purified by recrystallization or column chromatography.

Applications in Drug Development

The unique structural features of 2-Borono-6-trifluoromethylbenzoic acid make it an attractive building block for the synthesis of novel drug candidates.

Serine Protease Inhibition

Boronic acids are well-documented as potent inhibitors of serine proteases. The boron atom can form a stable, covalent, yet reversible, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.

Figure 2: Mechanism of serine protease inhibition by a boronic acid.

The trifluoromethyl group on the phenyl ring can further enhance the inhibitory potency by increasing the Lewis acidity of the boron atom and by participating in favorable interactions within the enzyme's active site.

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety serves as a key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the 2-carboxy-3-(trifluoromethyl)phenyl motif into a wide range of molecular scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction (Illustrative Example):

Disclaimer: This is a generalized protocol and requires optimization for specific substrates.

Materials:

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

2-Borono-6-trifluoromethylbenzoic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water

-

Argon or Nitrogen atmosphere

Procedure:

-

To a reaction vessel, add the aryl halide, 2-Borono-6-trifluoromethylbenzoic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the degassed solvent and water.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Figure 3: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Borono-6-trifluoromethylbenzoic acid represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. The synergistic combination of a trifluoromethyl group and a boronic acid moiety on a benzoic acid scaffold provides a unique set of physicochemical and reactive properties. While specific experimental data for this compound is not widely available, its potential for the development of novel enzyme inhibitors and as a key component in Suzuki-Miyaura cross-coupling reactions is evident. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and holds significant promise for the advancement of therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Profile of 2-Borono-6-trifluoromethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Borono-6-trifluoromethylbenzoic acid, a specialized organoboron compound, holds significant interest within the realms of medicinal chemistry and materials science. Its unique trifluoromethyl and boronic acid functionalities suggest potential applications as a versatile building block in the synthesis of complex molecules, including pharmacologically active agents and advanced materials. The strategic placement of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the boronic acid moiety offers a reactive handle for various chemical transformations, most notably Suzuki-Miyaura cross-coupling reactions. This document provides a comprehensive overview of the known physical properties of 2-Borono-6-trifluoromethylbenzoic acid, alongside generalized experimental protocols for the determination of key physicochemical parameters.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BF₃O₄ | ChemScene[1], CymitQuimica[2][3] |

| Molecular Weight | 233.94 g/mol | ChemScene[1], CymitQuimica[2][3] |

| Purity | ≥95% | ChemScene[1], CymitQuimica[2] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | ChemScene[1] |

| LogP (calculated) | 0.0834 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 3 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Experimental Protocols

The following sections outline standardized, yet general, experimental methodologies for determining the principal physical properties of boronic acids like 2-Borono-6-trifluoromethylbenzoic acid.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the assessment.

-

Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed flask.

-

Agitation: The flasks are agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated. The mass of the remaining solid is determined, from which the solubility can be calculated (e.g., in mg/mL or mol/L). Alternatively, the concentration of the solute in the saturated solution can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is a critical parameter in understanding its behavior in physiological environments.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of the boronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a newly synthesized chemical entity, such as 2-Borono-6-trifluoromethylbenzoic acid.

Caption: A logical workflow for the synthesis, purification, characterization, and evaluation of a novel chemical compound.

Conclusion

While specific experimental data for 2-Borono-6-trifluoromethylbenzoic acid remains limited in the public domain, this guide provides a foundational understanding of its known characteristics. The outlined experimental protocols offer a robust framework for researchers to determine the key physicochemical properties essential for advancing its application in drug discovery and material science. The structured approach to compound characterization, as illustrated in the workflow diagram, emphasizes the systematic process required to fully evaluate the potential of such novel chemical entities. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this promising molecule.

References

An In-depth Technical Guide on the Solubility of 2-Borono-6-trifluoromethylbenzoic acid

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Borono-6-trifluoromethylbenzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document offers a qualitative analysis based on the physicochemical properties of analogous compounds, namely boronic acids and trifluoromethylbenzoic acids. A detailed experimental protocol for determining the precise solubility of the title compound is provided, focusing on the dynamic (synthetic) method, which is a reliable technique for this class of molecules. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an understanding of the solubility profile of 2-Borono-6-trifluoromethylbenzoic acid for applications in reaction optimization, formulation, and purification.

Introduction

2-Borono-6-trifluoromethylbenzoic acid is a specialized organic compound featuring both a boronic acid and a trifluoromethylbenzoic acid moiety. The boronic acid group is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The trifluoromethyl group, a strong electron-withdrawing group, can significantly influence the compound's acidity, lipophilicity, and metabolic stability. An understanding of the solubility of this compound in various solvents is crucial for its effective use in synthetic chemistry and pharmaceutical research. This guide consolidates the expected solubility behavior and provides a robust experimental framework for its quantitative determination.

Physicochemical Properties

| Property | Value |

| CAS Number | 1256345-62-6 |

| Molecular Formula | C₈H₆BF₃O₄ |

| Molecular Weight | 233.94 g/mol |

| Appearance | Typically a white to off-white solid |

Qualitative Solubility Analysis

-

Boronic Acid Group (-B(OH)₂): This group is capable of hydrogen bonding, which generally imparts solubility in polar solvents. Phenylboronic acid, for example, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[1]

-

Carboxylic Acid Group (-COOH): This functional group also contributes to polarity and allows for hydrogen bonding. Its acidity means that solubility is expected to be pH-dependent, with increased solubility in basic aqueous solutions due to deprotonation to the carboxylate salt.

-

Trifluoromethyl Group (-CF₃): This is a lipophilic and hydrophobic group. Its presence is expected to decrease aqueous solubility and increase solubility in non-polar organic solvents.[2] For instance, 2-(trifluoromethyl)benzoic acid is poorly soluble in water but more soluble in organic solvents like ethyl acetate and dimethyl sulfoxide (DMSO).[2]

Based on these considerations, the following table summarizes the expected qualitative solubility of 2-Borono-6-trifluoromethylbenzoic acid in various classes of solvents.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Water | H₂O | Poorly Soluble | The hydrophobic trifluoromethyl group and the overall organic structure are likely to dominate over the polar boronic and carboxylic acid groups.[2] |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble | The acidic carboxylic acid and, to a lesser extent, the boronic acid will deprotonate to form more soluble salts. |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the boronic acid and carboxylic acid groups. |

| Polar Aprotic Solvents | Acetone, DMSO, THF | Soluble | These solvents can accept hydrogen bonds and have a high dielectric constant, which should facilitate the dissolution of the polar functional groups. Phenylboronic acid shows good solubility in acetone.[1] |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderately Soluble | These solvents have intermediate polarity. Phenylboronic acid has moderate solubility in chloroform.[1] |

| Nonpolar Solvents | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. Phenylboronic acid has very low solubility in hydrocarbon solvents.[1] |

Experimental Protocol for Solubility Determination: The Dynamic Method

A common and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle

A biphasic mixture of the solute (2-Borono-6-trifluoromethylbenzoic acid) and the chosen solvent of a known composition is prepared in a jacketed glass vessel. The mixture is heated at a slow, constant rate while being stirred vigorously. The turbidity of the solution is continuously monitored. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this procedure for a range of compositions, a solubility curve (solubility vs. temperature) can be constructed.

Apparatus and Reagents

-

Jacketed glass vessel

-

Magnetic stirrer

-

Circulating thermostat bath with controlled heating

-

Calibrated digital thermometer or temperature probe (accuracy ±0.1 K)

-

Turbidity sensor (e.g., a laser and photodetector or a luminance probe)

-

Analytical balance (accuracy ±0.0001 g)

-

2-Borono-6-trifluoromethylbenzoic acid (of known purity)

-

Selected solvents (analytical grade)

Experimental Procedure

-

Sample Preparation: Accurately weigh a specific amount of 2-Borono-6-trifluoromethylbenzoic acid and the chosen solvent into the jacketed glass vessel to create a mixture of known mole fraction.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture to ensure homogeneity. Start heating the mixture at a slow, constant rate (e.g., 0.1–0.3 K/min) to maintain thermal equilibrium.

-

Turbidity Measurement: Continuously monitor the turbidity of the mixture using the turbidity sensor. The light intensity transmitted through the solution will be low in the presence of suspended solid particles.

-

Determination of Dissolution Temperature: Record the temperature at which the solution becomes clear. This point is marked by a sharp increase in the intensity of the transmitted light and is considered the solid-liquid equilibrium temperature for that composition.

-

Data Collection: Repeat steps 1-4 for different compositions of the solute and solvent to obtain a series of data points (mole fraction vs. dissolution temperature).

-

Constructing the Solubility Curve: Plot the mole fraction of the solute as a function of the dissolution temperature to generate the solubility curve.

Visualizations

Experimental Workflow for Dynamic Solubility Determination

Caption: Experimental workflow for the dynamic method of solubility determination.

Conclusion

While quantitative solubility data for 2-Borono-6-trifluoromethylbenzoic acid is not currently available in the literature, a qualitative assessment based on its functional groups suggests it is likely soluble in polar organic solvents and aqueous basic solutions, with poor solubility in water and nonpolar solvents. For researchers requiring precise solubility data, the dynamic (synthetic) method provides a reliable and accurate experimental approach. The detailed protocol and workflow presented in this guide offer a clear pathway for determining the solubility of this compound, which is essential for its effective application in research and development.

References

An In-depth Technical Guide to the Stability of 2-Borono-6-trifluoromethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Borono-6-trifluoromethylbenzoic acid, a key building block in medicinal chemistry and materials science. Given the limited publicly available stability data for this specific compound, this document outlines the expected stability profile based on the known behavior of related arylboronic acids and provides detailed methodologies for its assessment.

Introduction to 2-Borono-6-trifluoromethylbenzoic Acid and its Stability

2-Borono-6-trifluoromethylbenzoic acid is a bifunctional molecule featuring a boronic acid and a carboxylic acid on a benzene ring substituted with a highly electron-withdrawing trifluoromethyl (CF₃) group. Boronic acids are crucial in organic synthesis, most notably in the Suzuki-Miyaura coupling reaction, and are also found in several therapeutic agents.[1][2] The stability of such molecules is a critical parameter, influencing their storage, handling, formulation, and ultimately, their efficacy and safety in pharmaceutical applications. Forced degradation studies are essential for understanding the chemical behavior of a molecule and for developing stable formulations.[3]

The presence of the trifluoromethyl group is known to increase the Lewis acidity of the boronic acid, which can influence its reactivity and stability. This guide will explore the likely degradation pathways and provide robust experimental protocols for a thorough stability assessment.

Physicochemical Properties Influencing Stability

The stability of 2-Borono-6-trifluoromethylbenzoic acid is primarily influenced by its functional groups:

-

Boronic Acid Group: The B-C bond in arylboronic acids is susceptible to cleavage, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen atom).[4][5] This process can be influenced by pH, temperature, and the electronic nature of the aromatic ring.[4]

-

Trifluoromethyl Group (CF₃): As a strong electron-withdrawing group, the CF₃ moiety increases the Lewis acidity of the boronic acid. This can affect its binding affinities and susceptibility to nucleophilic attack.

-

Carboxylic Acid Group: The carboxylic acid group influences the molecule's pKa and solubility. The overall acidity of the molecule is a key factor in its stability profile, particularly in aqueous solutions.[6]

Potential Degradation Pathways

Based on the known chemistry of arylboronic acids, two primary degradation pathways are anticipated for 2-Borono-6-trifluoromethylbenzoic acid: protodeboronation and oxidation.

3.1 Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[5] This is a common degradation route for arylboronic acids, especially in aqueous media.[4] The reaction can be catalyzed by acids or bases.[5] For 2-Borono-6-trifluoromethylbenzoic acid, this would result in the formation of 2-(trifluoromethyl)benzoic acid and boric acid.

Caption: Proposed protodeboronation pathway for 2-Borono-6-trifluoromethylbenzoic acid.

3.2 Oxidative Degradation

Oxidative degradation is another common pathway for boronic acids, often initiated by reactive oxygen species.[7][8] For arylboronic acids, this can lead to the replacement of the boronic acid group with a hydroxyl group, forming a phenol. In this case, the product would be 2-hydroxy-6-trifluoromethylbenzoic acid. The reaction with hydrogen peroxide is a common way to simulate this degradation pathway.[7]

Caption: Proposed oxidative degradation pathway for 2-Borono-6-trifluoromethylbenzoic acid.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions (forced degradation) and analyzing the resulting samples using a stability-indicating analytical method.[3]

4.1 Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 70°C | 24 - 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 70°C | 24 - 72 hours |

| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |

| Thermal | Dry Heat | 105°C | 48 hours |

| Photolytic | UV (200 Wh/m²) & Visible (1.2 million lux hours) | Room Temp | As per ICH Q1B |

Note: The duration should be adjusted to achieve the target degradation of 5-20%. Samples should be taken at multiple time points.

4.2 Stability-Indicating Analytical Method: HPLC

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[1][11]

Table 2: Example HPLC Method for Stability Analysis

| Parameter | Condition |

| Column | C18 Reverse Phase, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | PDA Detector, 220-400 nm |

Note: Method development and validation are required to ensure the method is specific, accurate, precise, and linear for the parent compound and all significant degradation products.

4.3 Characterization of Degradation Products

Degradation products should be identified and characterized using spectroscopic techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of degradation products and propose molecular formulas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be used to elucidate the structure of isolated degradation products.[12][13] ¹¹B NMR is particularly useful for observing changes in the boron center.[12]

Data Presentation

The results from forced degradation studies should be summarized in a clear and concise manner to allow for easy comparison of the compound's stability under different conditions.

Table 3: Hypothetical Stability Data for 2-Borono-6-trifluoromethylbenzoic acid

| Stress Condition | % Degradation | Major Degradation Product(s) |

| 0.1 M HCl, 70°C, 48h | 12.5 | 2-(Trifluoromethyl)benzoic acid |

| 0.1 M NaOH, 70°C, 48h | 18.2 | 2-(Trifluoromethyl)benzoic acid |

| 3% H₂O₂, RT, 24h | 8.9 | 2-Hydroxy-6-trifluoromethylbenzoic acid |

| Dry Heat, 105°C, 48h | 2.1 | No major degradation products |

| Photolytic (ICH Q1B) | 4.5 | Minor unidentified degradants |

| Control (RT, dark) | <0.5 | - |

Overall Workflow for Stability Assessment

A systematic approach is necessary for a complete stability assessment, from initial stress testing to the characterization of degradation products.

Caption: A general workflow for the stability assessment of a novel compound.

Conclusion and Storage Recommendations

Recommended Storage Conditions:

-

Store in a tightly sealed container.

-

Keep in a cool, dark, and dry place.

-

Protect from light and moisture.

-

Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

By following the experimental protocols outlined in this guide, researchers and drug development professionals can generate the necessary stability data to ensure the quality, safety, and efficacy of products derived from 2-Borono-6-trifluoromethylbenzoic acid.

References

- 1. waters.com [waters.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Forced Degradation Studies - STEMart [ste-mart.com]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic Characterization of 2-Borono-6-trifluoromethylbenzoic Acid

For: Researchers, Scientists, and Drug Development Professionals On: Predicted Spectral Data (NMR, IR, MS) and Analytical Methodologies

Predicted Spectral Data

The following tables summarize the expected spectral data for 2-Borono-6-trifluoromethylbenzoic acid. These predictions are derived from established principles of spectroscopy and data from similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.0 - 8.3 | Singlet | 2H | Boronic Acid (-B(OH)₂) |

| ~7.6 - 7.9 | Multiplet | 3H | Aromatic Protons (Ar-H) |

Table 2: Predicted ¹³C NMR Data Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~167.0 | Singlet | Carboxylic Carbon (-C OOH) |

| ~135.0 - 140.0 | Singlet | Aromatic Carbon (C-COOH) |

| ~130.0 - 135.0 | Multiplet | Aromatic Carbons (C-H) |

| ~125.0 - 130.0 | Quartet | Aromatic Carbon (C-CF₃) |

| ~122.0 (q, ¹JCF ≈ 270 Hz) | Quartet | Trifluoromethyl Carbon (-C F₃) |

| Not directly observed or very broad | - | Aromatic Carbon (C-B(OH)₂) |

Table 3: Predicted ¹⁹F and ¹¹B NMR Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference Standard |

| ¹⁹F | ~ -60 to -63 | Singlet | CFCl₃ |

| ¹¹B | ~ 28 to 33 | Broad Singlet | BF₃·OEt₂ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~1700-1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600, ~1475 | Medium | C=C Stretch | Aromatic Ring |

| ~1320-1380 | Strong | B-O Stretch | Boronic Acid |

| ~1250-1350 | Strong | C-F Stretch | Trifluoromethyl |

| ~1100-1200 | Strong | C-F Stretch | Trifluoromethyl |

| ~700-750 | Strong | C-H Bend (out-of-plane) | Aromatic Ring |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z Value | Interpretation | Notes |

| 234 | [M]⁺ | Predicted Molecular Ion |

| 217 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 216 | [M - H₂O]⁺ | Loss of water |

| 189 | [M - COOH]⁺ | Loss of the carboxyl group |

| 165 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

| 145 | [M - COOH - B(OH)₂]⁺ | Subsequent fragmentation |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a novel compound such as 2-Borono-6-trifluoromethylbenzoic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

¹⁹F and ¹¹B NMR Acquisition:

-

These nuclei are acquired using a multinuclear probe.

-

¹⁹F NMR is highly sensitive and requires fewer scans than ¹³C NMR.

-

¹¹B NMR often produces broad signals due to its quadrupolar nature; a wider spectral window may be necessary.[1]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.[2]

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR absorbance or transmittance plot.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for softer ionization or Electron Impact (EI) for more extensive fragmentation.

-

Data Acquisition:

-

For ESI: Infuse the sample solution directly into the source or inject it via an HPLC system. Acquire spectra in both positive and negative ion modes to determine the most sensitive detection method.

-

For EI: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight.[3] Study the fragmentation pattern to gain structural information, looking for characteristic losses of functional groups.[3]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

The Commercial Landscape of 2-Borono-6-trifluoromethylbenzoic Acid: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide on 2-Borono-6-trifluoromethylbenzoic acid is now available for researchers, scientists, and professionals in drug development. This guide details the compound's commercial availability, plausible synthetic routes, and potential applications, with a focus on its utility as a building block in medicinal chemistry.

Commercial Availability

2-Borono-6-trifluoromethylbenzoic acid, identified by CAS number 1256345-62-6, is accessible for laboratory use through various chemical suppliers. It is primarily offered for research and development purposes. Key suppliers include Apollo Scientific and ChemScene, who provide the compound with a purity of ≥95%.[1]

Table 1: Commercial Supplier Information for 2-Borono-6-trifluoromethylbenzoic Acid

| Supplier | CAS Number | Purity | Additional Information |

| Apollo Scientific (via CymitQuimica) | 1256345-62-6 | ≥95% | Intended for laboratory use only.[1] |

| ChemScene | 1256345-62-6 | ≥95% | Available for custom synthesis and process optimization. |

Physicochemical Properties

A summary of the key computed physicochemical properties of 2-Borono-6-trifluoromethylbenzoic acid is provided below. These properties are essential for understanding the compound's behavior in various experimental settings.

Table 2: Physicochemical Data for 2-Borono-6-trifluoromethylbenzoic Acid

| Property | Value |

| Molecular Formula | C₈H₆BF₃O₄ |

| Molecular Weight | 233.94 g/mol |

| IUPAC Name | 2-borono-6-(trifluoromethyl)benzoic acid |

| SMILES | O=C(O)C1=C(C(F)(F)F)C=CC=C1B(O)O |

Synthetic Pathways

Directed ortho-Lithiation and Borylation

A likely synthetic route involves the directed ortho-lithiation of a suitable precursor, 2-(trifluoromethyl)benzoic acid, followed by quenching with a boron electrophile. The carboxylic acid group directs the deprotonation to the adjacent ortho position.

Experimental Protocol: General Procedure for Directed ortho-Lithiation and Borylation

-

Substrate Preparation: Dissolve 2-(trifluoromethyl)benzoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Cool the solution to a low temperature (typically -78 °C). Add a strong lithium amide base, such as lithium diisopropylamide (LDA), dropwise to the solution. The base will deprotonate the aromatic ring at the position ortho to the carboxylic acid.

-

Borylation: After stirring for a specified time to ensure complete lithiation, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the reaction mixture. The borate will react with the lithiated intermediate.

-

Hydrolysis: Allow the reaction to warm to room temperature and then quench with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronate ester and yield the final 2-Borono-6-trifluoromethylbenzoic acid.

-

Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Caption: Plausible synthesis via directed ortho-lithiation and borylation.

Iridium-Catalyzed C-H Borylation

Another viable synthetic approach is the direct C-H borylation of 2-(trifluoromethyl)benzoic acid using an iridium catalyst. This method offers the advantage of direct functionalization without the need for pre-functionalized substrates.

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-(trifluoromethyl)benzoic acid, a boron source such as bis(pinacolato)diboron (B₂pin₂), an iridium catalyst (e.g., [Ir(OMe)(COD)]₂), and a suitable ligand (e.g., a bipyridine derivative) in a reaction vessel.[2]

-

Solvent Addition: Add an anhydrous and degassed solvent, such as THF or cyclopentyl methyl ether (CPME).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-100 °C) for a specified duration.

-

Workup and Purification: After cooling, the reaction mixture is typically filtered through a pad of silica gel to remove the catalyst. The solvent is then removed under reduced pressure, and the resulting crude product is purified by chromatography or recrystallization to yield the desired boronate ester, which can then be hydrolyzed to the boronic acid.

Caption: Plausible synthesis via Iridium-catalyzed C-H borylation.

Applications in Drug Discovery and Development

While specific biological activities for 2-Borono-6-trifluoromethylbenzoic acid are not yet widely reported, its structural motifs suggest significant potential in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The boronic acid functional group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

2-Borono-6-trifluoromethylbenzoic acid is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine 2-Borono-6-trifluoromethylbenzoic acid, an aryl halide (bromide, iodide, or chloride), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent System: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Degas the reaction mixture by bubbling an inert gas through it or by freeze-pump-thaw cycles. Heat the mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water or brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Future Outlook

2-Borono-6-trifluoromethylbenzoic acid represents a valuable building block for the synthesis of novel organic molecules with potential applications in drug discovery and materials science. Further research into its specific biological activities and the development of optimized synthetic protocols will undoubtedly expand its utility for the scientific community. The combination of the trifluoromethyl group and the versatile boronic acid moiety makes this compound a promising candidate for the generation of new chemical entities with enhanced properties.

References

An In-depth Technical Guide to 2-Borono-6-trifluoromethylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Borono-6-trifluoromethylbenzoic acid is a specialized chemical intermediate of significant interest in medicinal chemistry and organic synthesis. The presence of both a boronic acid and a trifluoromethyl group on the benzoic acid scaffold imparts unique reactivity and properties, making it a valuable building block for the synthesis of complex molecules. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates, while the boronic acid moiety is a versatile functional group, most notably for its role in palladium-catalyzed cross-coupling reactions.[1][2][3] This guide provides a comprehensive overview of the available technical data, a plausible synthetic protocol, and the potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

Quantitative data for 2-Borono-6-trifluoromethylbenzoic acid is summarized in the table below. This information is critical for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 1256345-62-6 | Commercial Suppliers |

| Molecular Formula | C₈H₆BF₃O₄ | Commercial Suppliers |

| Molecular Weight | 233.94 g/mol | Commercial Suppliers |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Solubility | Soluble in polar organic solvents | Inferred from related compounds |

Synthesis and Experimental Protocols

While the specific discovery and historical synthesis of 2-Borono-6-trifluoromethylbenzoic acid are not well-documented in publicly available literature, a plausible and detailed experimental protocol can be devised based on established methods for the synthesis of ortho-substituted arylboronic acids. A common and effective strategy involves directed ortho-lithiation of a suitable precursor followed by borylation.

Proposed Synthetic Route: Directed Ortho-Lithiation and Borylation

The synthesis of 2-Borono-6-trifluoromethylbenzoic acid can be envisioned starting from 2-(trifluoromethyl)benzoic acid. The carboxylic acid group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong lithium base. The resulting aryllithium intermediate is then quenched with a boron electrophile, typically a trialkyl borate, followed by acidic workup to yield the desired boronic acid.

Reaction Scheme:

Detailed Experimental Protocol

Materials:

-

2-(Trifluoromethyl)benzoic acid

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Triisopropyl borate (B(OiPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is assembled.

-

Initial Setup: The flask is charged with 2-(trifluoromethyl)benzoic acid (1.0 equivalent) and anhydrous THF under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Directed Ortho-Lithiation: TMEDA (2.2 equivalents) is added to the solution. Subsequently, sec-butyllithium (2.2 equivalents) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

-

Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional hour and then allowed to warm slowly to room temperature overnight.

-

Aqueous Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~1-2). The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x volume of THF).

-

Isolation and Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2-Borono-6-trifluoromethylbenzoic acid.

Applications in Organic Synthesis and Drug Discovery

The trifluoromethyl group is a key functional group in modern medicinal chemistry, often introduced to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2] Boronic acids are exceptionally versatile intermediates, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4][5][6]

Suzuki-Miyaura Cross-Coupling Reactions

2-Borono-6-trifluoromethylbenzoic acid is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide range of aryl, heteroaryl, or vinyl halides and triflates to generate highly substituted biaryl and heteroaryl structures. These structures are common motifs in many biologically active compounds. The presence of the ortho-trifluoromethyl group can influence the reactivity and selectivity of the coupling reaction.

Building Block for Bioactive Molecules

The unique substitution pattern of 2-Borono-6-trifluoromethylbenzoic acid makes it a valuable building block for the synthesis of novel pharmaceutical candidates. The carboxylic acid group provides a handle for further functionalization, such as amide bond formation, while the boronic acid allows for the introduction of diverse aromatic and heteroaromatic substituents. The trifluoromethyl group can impart favorable pharmacokinetic properties to the final molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of 2-Borono-6-trifluoromethylbenzoic acid.

Caption: Synthetic workflow for 2-Borono-6-trifluoromethylbenzoic acid.

Signaling Pathway / Key Application

The diagram below represents the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a primary application of 2-Borono-6-trifluoromethylbenzoic acid.

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

Conclusion

2-Borono-6-trifluoromethylbenzoic acid represents a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. While its specific history is not extensively documented, its chemical nature suggests significant potential for the creation of novel compounds with desirable pharmacokinetic and pharmacodynamic properties. The synthetic protocols and applications outlined in this guide, derived from well-established chemical principles, provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further exploration of its reactivity and applications is warranted and is likely to lead to the discovery of new and important molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Trifluoromethyl)phenylboronic acid = 95.0 1423-27-4 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ortho-Substituted Phenylboronic Acids

Ortho-substituted phenylboronic acids represent a pivotal class of reagents in modern organic chemistry and drug discovery. The presence of a substituent adjacent to the boronic acid moiety introduces unique steric and electronic effects that significantly influence their reactivity, properties, and applications. This guide provides a comprehensive overview of their synthesis, physicochemical characteristics, and utility in synthetic and medicinal chemistry, complete with detailed experimental protocols and visual workflows.

Introduction to Ortho-Substituted Phenylboronic Acids

Phenylboronic acids are organoboron compounds featuring a phenyl group and two hydroxyl groups attached to a boron atom.[1] Their stability, low toxicity, and versatile reactivity make them indispensable tools, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. When a substituent is placed at the ortho-position (the carbon atom adjacent to the boronic acid group), it can profoundly alter the molecule's behavior. This "ortho-effect" can manifest as:

-

Steric Hindrance: The substituent can physically impede the approach of reactants to the boron center, affecting reaction rates and selectivity.[2]

-

Electronic Modulation: The substituent can donate or withdraw electron density, altering the Lewis acidity of the boron atom.[2][3]

-

Intramolecular Interactions: The substituent can form intramolecular hydrogen bonds or coordinate with the boron atom, influencing conformation and reactivity.[3][4]

These effects make ortho-substituted phenylboronic acids both challenging and highly valuable substrates in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[5][6]

Synthesis Strategies

The synthesis of ortho-substituted phenylboronic acids typically involves the introduction of a boronic acid group onto a pre-substituted aromatic ring. Common methods include the reaction of organometallic reagents with borate esters or palladium-catalyzed borylation reactions.[1][7]

A generalized workflow for the synthesis of these compounds often starts from a corresponding ortho-substituted aryl halide.

Caption: Generalized workflow for synthesizing ortho-substituted phenylboronic acids.

Physicochemical Properties and the "Ortho-Effect"

The substituent at the ortho-position dictates the compound's structural and electronic properties. These properties, in turn, govern its reactivity and suitability for various applications.

Electronic Effects and Acidity

The Lewis acidity of the boronic acid is a critical parameter. Electron-withdrawing groups (EWGs) generally increase acidity (lower pKa) by stabilizing the resulting boronate anion, while electron-donating groups (EDGs) decrease acidity.[2][8] The position of the substituent is crucial; the effect is often most pronounced from the ortho and para positions due to resonance effects.[2][9]

However, the ortho-position introduces complexities. For instance, some ortho-substituents can force the boronic acid group out of the plane of the aromatic ring, disrupting resonance and affecting acidity in unpredictable ways.[2]

| Substituent (at ortho-position) | pKa (Predicted/Experimental) | Effect on Acidity | Reference |

| -H (Unsubstituted) | 8.83 | Baseline | [1] |

| -NO₂ | 7.83 (predicted) | Increased Acidity (EWG) | [2] |

| -OCH₃ | - | Decreased Acidity (EDG) | [10] |

| -OCF₃ | - | Least acidic among isomers | [10][11] |

| -F | - | Increased Acidity (EWG, H-bonding) | [3] |

| -CHO | - | Increased Acidity (EWG) | [3][12] |

Structural Characteristics and Intramolecular Interactions

In the solid state, phenylboronic acids often form hydrogen-bonded dimers.[1] However, ortho-substituents capable of hydrogen bonding, such as -OH, -OR, or -CHO, can form intramolecular hydrogen bonds with the boronic acid's hydroxyl groups.[3][4] This interaction can stabilize the molecule and influence its conformation and reactivity. For example, an intramolecular hydrogen bond can increase the energy barrier for the rotation of the boronic acid group.[11]

Caption: Intramolecular H-bond in 2-formylphenylboronic acid.

This intramolecular interaction can stabilize the tetrahedral boronate anion, which can lead to an increase in acidity compared to its meta and para isomers.[4]

Applications in Synthesis and Drug Development

The unique properties of ortho-substituted phenylboronic acids make them valuable in various fields, most notably in palladium-catalyzed cross-coupling and medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, which are common motifs in pharmaceuticals.[13] While ortho-substituents can present steric challenges that slow down the reaction, they also allow for the synthesis of sterically hindered and axially chiral biaryls (atropisomers), which are important ligands and molecules in their own right.[5][14]

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. The ortho-substituent primarily impacts the transmetalation step, where the aryl group is transferred from boron to palladium.

Caption: The Suzuki-Miyaura reaction cycle with ortho-substituted phenylboronic acid.

Catalysis

Certain ortho-substituted phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, are effective catalysts for reactions like dehydrative amidation between carboxylic acids and amines.[15] Mechanistic studies suggest the ortho-substituent plays a key role by preventing the coordination of the amine to the boron atom of the active species, thereby accelerating the desired amidation reaction.[15]

Medicinal Chemistry and Drug Development

Boronic acids, including ortho-substituted variants, are of great interest in drug development. They can act as enzyme inhibitors by forming stable, covalent but reversible complexes with active site serine or threonine residues.

-

Antimicrobial Agents: Some 2-formylphenylboronic acids and their cyclic isomers (benzoxaboroles) exhibit antimicrobial activity.[12] The presence of fluorine substituents can be crucial for this biological activity.[4]

-

Enzyme Inhibition: Phenylboronic acids have been investigated as inhibitors for various enzymes, including β-lactamases, which are responsible for bacterial resistance to antibiotics.[16]

-

Sensors and Probes: The ability of boronic acids to bind with diols forms the basis for their use in sensors for carbohydrates and in fluorescent probes.[6][17] 2-Aminophenylboronic acid, for example, has been used to prepare fluorescent molecules for clinical diagnostics.[17]

Key Experimental Protocols

Below are detailed methodologies for the synthesis of a common ortho-substituted phenylboronic acid and its use in a Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 2-Aminophenylboronic Acid

This protocol describes the synthesis of 2-aminophenylboronic acid from 2-iodophenylamine via a palladium-catalyzed borylation reaction.[18]

Materials:

-

2-Iodophenylamine (5 mmol, 1.10 g)

-